molecular formula C21H30ClNO B14091133 (+/-)-((exo, RS), RS) Biperiden Hydrochloride

(+/-)-((exo, RS), RS) Biperiden Hydrochloride

Cat. No.: B14091133
M. Wt: 347.9 g/mol
InChI Key: RDNLAULGBSQZMP-DBKRXAPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of (+/-)-((exo, RS), RS) Biperiden Hydrochloride involves several synthetic routes. One common method includes the oxidation of 5-ethylene-2-norbornene to form 5-acetylnorbornene, followed by isomerization to the reactant salt. This is then subjected to a Grignard reaction and a Mannich reaction to form the final product . The reaction conditions are generally mild, making it suitable for industrial-scale production .

Chemical Reactions Analysis

(+/-)-((exo, RS), RS) Biperiden Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (+/-)-((exo, RS), RS) Biperiden Hydrochloride involves competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum. This helps restore the balance between acetylcholine and dopamine, thereby alleviating symptoms of Parkinsonism . The compound primarily targets muscarinic receptors, particularly the M1 subtype .

Properties

Molecular Formula

C21H30ClNO

Molecular Weight

347.9 g/mol

IUPAC Name

(1R)-1-[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20+,21-;/m0./s1

InChI Key

RDNLAULGBSQZMP-DBKRXAPLSA-N

Isomeric SMILES

C1CCN(CC1)CC[C@@]([C@@H]2C[C@@H]3C[C@H]2C=C3)(C4=CC=CC=C4)O.Cl

Canonical SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.